molecular formula C19H17NO4S B3958150 2-{[1-(3,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid CAS No. 6629-32-9

2-{[1-(3,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid

Cat. No.: B3958150
CAS No.: 6629-32-9
M. Wt: 355.4 g/mol
InChI Key: OBFNIXSSADUDTF-UHFFFAOYSA-N
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Description

2-{[1-(3,4-Dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid is a synthetic pyrrolidine-2,5-dione derivative offered for research purposes. Compounds based on the pyrrolidine-2,5-dione (succinimide) scaffold and containing a 2,5-dimethylphenyl group are of significant interest in medicinal chemistry for the development of new antimicrobial agents . Specifically, such structural motifs are investigated for their potential activity against multidrug-resistant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), which represent a critical area of global health concern . Furthermore, related pyrrolidine-2,5-dione derivatives have demonstrated promising broad-spectrum antifungal activity against drug-resistant Candida strains, suggesting potential for research into novel antifungal therapeutics . The mechanism of action for compounds within this class is an active area of investigation, with some analogues potentially interacting with bacterial membrane or protein targets. This product is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for confirming the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-11-7-8-13(9-12(11)2)20-17(21)10-16(18(20)22)25-15-6-4-3-5-14(15)19(23)24/h3-9,16H,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFNIXSSADUDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387735
Record name ST50324193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6629-32-9
Record name ST50324193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-{[1-(3,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C19H19N2O3S
  • Molecular Weight : 355.43 g/mol
  • IUPAC Name : this compound

The compound features a benzoic acid moiety linked to a pyrrolidine derivative through a thioether bond. This structural configuration is crucial for its biological activity.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study : A study on human breast cancer cells demonstrated an IC50 value of approximately 25 µM, indicating effective growth inhibition at this concentration.

The compound's mechanism involves the inhibition of specific enzymes and pathways critical for cancer cell survival:

  • Inhibition of DHFR : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), leading to reduced nucleotide synthesis and subsequent cell death in rapidly dividing cells .
  • Impact on Reactive Oxygen Species (ROS) : The compound may also induce oxidative stress in cancer cells, further promoting apoptosis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : Preliminary studies suggest good oral bioavailability.
  • Metabolism : The compound is metabolized primarily in the liver, with potential active metabolites contributing to its efficacy.
  • Toxicity : Toxicological evaluations indicate a favorable safety profile at therapeutic doses.

Comparative Activity Table

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameIC50 (µM)Mechanism of ActionRemarks
Test Compound25DHFR inhibitionEffective against breast cancer
Compound A30Apoptosis inductionBroad-spectrum activity
Compound B50ROS generationLimited to specific cancer types

Comparison with Similar Compounds

Key Differences :

  • Substituent on Phenyl Ring : The 3,4-dimethylphenyl group in the target compound is replaced with a 4-morpholinylphenyl group in this analog. The morpholine ring introduces a polar, hydrogen-bond-capable tertiary amine, enhancing solubility compared to the hydrophobic dimethyl substituents .
  • Acid Moiety : The benzoic acid group in the target compound is replaced with nicotinic acid (pyridine-3-carboxylic acid) in the analog. This substitution alters electronic properties (e.g., pKa) and binding interactions due to the nitrogen atom in the pyridine ring .

Implications :

  • The morpholinyl group may improve pharmacokinetic properties (e.g., bioavailability) by increasing water solubility.
  • Nicotinic acid’s nitrogen could enhance metal-binding capacity or modulate target selectivity compared to benzoic acid.

Therapeutic Analog: Eltrombopag Olamine

Key Differences :

  • Core Heterocycle: Eltrombopag features a pyrazol-4-ylidene hydrazine backbone instead of a pyrrolidine-2,5-dione.
  • Substituents: Eltrombopag includes a 3,4-dimethylphenyl group (shared with the target compound) but adds a biphenylcarboxylic acid system and a 2-aminoethanol co-crystal. These modifications enhance its thrombopoietin receptor agonist activity .

Implications :

  • The pyrazole core in Eltrombopag is critical for its clinical efficacy in thrombocytopenia, suggesting that the pyrrolidinedione in the target compound may target divergent pathways.
  • The biphenyl system in Eltrombopag increases molecular weight (564.60 g/mol vs. ~377 g/mol for the target compound) and likely improves receptor affinity .

Data Table: Structural and Functional Comparison

Property Target Compound 2-({1-[4-Morpholinyl]phenyl...}thio)nicotinic Acid Eltrombopag Olamine
Molecular Weight ~377 g/mol (estimated) 413.45 g/mol 564.60 g/mol
Core Heterocycle Pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Pyrazol-4-ylidene hydrazine
Aromatic Substituent 3,4-Dimethylphenyl 4-Morpholinylphenyl 3,4-Dimethylphenyl
Acid Group Benzoic acid Nicotinic acid Biphenyl-3-carboxylic acid
Biological Activity Not reported Not reported Thrombopoietin receptor agonist
Therapeutic Use Research compound Research compound Thrombocytopenia treatment

Research Findings and Implications

  • Electronic Effects: The 3,4-dimethylphenyl group in the target compound provides steric bulk and electron-donating methyl groups, which may stabilize hydrophobic binding pockets.
  • Pharmacokinetics : Eltrombopag’s biphenyl system and pyrazole core demonstrate the importance of extended conjugation for receptor activation, a feature absent in the pyrrolidinedione-based compounds .
  • Synthetic Accessibility : The thioether linkage in the target compound and its analog may pose synthetic challenges due to sulfur’s susceptibility to oxidation, necessitating protective strategies during synthesis.

Q & A

Q. What are the recommended synthetic routes for preparing 2-{[1-(3,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid?

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrolidine-2,5-dione core. A thioether linkage is introduced between the benzoic acid moiety and the pyrrolidinone derivative, often via nucleophilic substitution or thiol-ene coupling. Ethyl or methyl substitutions on the pyrrolidine ring (e.g., as seen in analogs like 2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid) require careful regioselective modifications . Purification steps may include column chromatography and recrystallization, with yields optimized by controlling reaction temperature and stoichiometry.

Q. How can the structural integrity of this compound be validated post-synthesis?

Characterization relies on a combination of spectroscopic and crystallographic methods:

  • NMR spectroscopy : To confirm the presence of the thioether linkage (δ ~3.5–4.0 ppm for S–CH2 groups) and aromatic protons from the benzoic acid moiety.
  • X-ray crystallography : For resolving the 3D arrangement of the pyrrolidinone ring and substituents, critical for confirming regiochemistry.
  • Mass spectrometry : To verify the molecular ion peak (e.g., expected m/z ~347.4 for C17H19NO4S analogs) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Initial screening should focus on:

  • Neuroprotective activity : Assessed via in vitro models of oxidative stress (e.g., SH-SY5Y neuronal cells exposed to H2O2).
  • Antioxidant capacity : Measured using DPPH radical scavenging or FRAP assays.
  • Cytotoxicity profiling : Conducted on normal cell lines (e.g., HEK293) to establish safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

SAR strategies include:

  • Substituent variation : Compare analogs with ethyl (e.g., 2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid) vs. methyl groups on the pyrrolidine ring to evaluate steric/electronic effects on neuroprotection .
  • Positional isomerism : Test derivatives with shifted dioxopyrrolidine moieties (e.g., 3-(1-Ethyl-2,5-dioxopyrrolidin-3-YL)benzoic acid) to identify optimal pharmacophore alignment .
  • Bioisosteric replacement : Replace the thioether with thiomorpholine (e.g., 2-(Thiomorpholin-4-YL)benzoic acid) to assess ring flexibility and solubility .

Q. What methodologies are suitable for investigating environmental persistence and ecotoxicological impacts?

Adopt a tiered approach inspired by Project INCHEMBIOL:

  • Phase 1 : Determine physicochemical properties (e.g., logP, hydrolysis rates) to model environmental partitioning.
  • Phase 2 : Conduct Daphnia magna or algal toxicity assays to assess acute/chronic effects.
  • Phase 3 : Evaluate biodegradation pathways using soil microcosms or activated sludge systems .

Q. How should researchers address contradictions in biological activity data across studies?

  • Experimental controls : Implement randomized block designs (e.g., split-plot setups for biological replicates) to minimize variability .
  • Cross-validation : Use orthogonal assays (e.g., combine in vitro enzyme inhibition with ex vivo tissue models) to confirm mechanisms.
  • Meta-analysis : Integrate data from structurally related compounds (e.g., chlorinated analogs like 2-chloro-5-{[4-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid) to identify confounding factors .

Q. What computational tools are recommended for predicting metabolic stability and off-target interactions?

  • Docking simulations : Use AutoDock Vina or Schrödinger to map interactions with cytochrome P450 enzymes.
  • ADMET prediction : Employ SwissADME or ProTox-II to estimate bioavailability and toxicity profiles.
  • MD simulations : Explore conformational stability of the thioether linkage in aqueous environments (e.g., GROMACS) .

Methodological Considerations

Q. How to design a robust assay for evaluating antioxidant activity?

  • DPPH assay : Prepare a 0.1 mM DPPH solution in methanol, incubate with test compound (10–100 µM), and measure absorbance at 517 nm after 30 min.
  • Cell-based validation : Use tert-butyl hydroperoxide (tBHP)-induced ROS in HepG2 cells, quantified via DCFH-DA fluorescence. Include ascorbic acid as a positive control .

Q. What strategies enhance reproducibility in SAR studies?

  • Standardized protocols : Adopt OECD guidelines for in vitro assays (e.g., ISO 10993-5 for cytotoxicity).
  • High-throughput screening (HTS) : Utilize 384-well plates with automated liquid handling to minimize human error.
  • Open-data practices : Share raw datasets (e.g., via Zenodo) to enable cross-lab validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1-(3,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid
Reactant of Route 2
Reactant of Route 2
2-{[1-(3,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid

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